2-ethyl-4-hydrazinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Description
2-Ethyl-4-hydrazinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a fused heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused to a cyclopentane ring. Its structure includes a 2-ethyl substituent and a 4-hydrazinyl group, which confer unique physicochemical and biological properties. This compound’s hydrazinyl moiety enhances its capacity for hydrogen bonding and nucleophilic reactivity, distinguishing it from related chloro- or alkyl-substituted analogues .
Properties
IUPAC Name |
(10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-2-8-13-10(15-12)9-6-4-3-5-7(6)16-11(9)14-8/h2-5,12H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFQWNINTLAUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C3=C(CCC3)SC2=N1)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-4-hydrazinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a member of the thieno[2,3-d]pyrimidine class, notable for its complex bicyclic structure that includes thiophene and pyrimidine rings. This unique configuration enhances its reactivity and potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : CHNS
- Key Functional Groups : Ethyl group, hydrazinyl group
The presence of the hydrazinyl group is significant as it enhances the compound's reactivity with various biological targets.
Anti-inflammatory Properties
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit substantial anti-inflammatory activity. Specifically, 2-ethyl-4-hydrazinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has shown promising results in inhibiting cyclooxygenases (COX-1 and COX-2), which are crucial enzymes in the inflammatory process. In vitro studies have demonstrated that this compound can effectively reduce inflammation markers, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The compound also displays notable antimicrobial properties. Several studies have evaluated its efficacy against various pathogens, indicating that it may inhibit bacterial growth effectively. The structural features that contribute to this activity include the ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
Cytotoxic Effects
In cancer research, 2-ethyl-4-hydrazinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has been investigated for its cytotoxic effects on cancer cell lines. For instance, studies have reported IC values indicating potent antiproliferative effects against specific cancer cells. The compound's ability to induce microtubule depolymerization has been linked to its mechanism of action in inhibiting cancer cell proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Effective against various pathogens | |
| Cytotoxic | IC values < 40 nM in cancer cells |
Case Study: Anticancer Activity
A notable study evaluated the cytotoxic effects of 2-ethyl-4-hydrazinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine on the MDA-MB-435 breast cancer cell line. The compound demonstrated a significant reduction in cell viability at concentrations as low as 9.0 nM. This highlights its potential as a lead compound in the development of new anticancer therapies .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound. Modifications to the ethyl and hydrazinyl groups can significantly influence its reactivity and efficacy against specific biological targets. Research into similar compounds has shown that variations can lead to enhanced potency or selectivity for particular pathways .
Scientific Research Applications
Potential Applications
- Anti-inflammatory and Antimicrobial Assays : Thieno[2,3-d]pyrimidine derivatives exhibit significant biological activity, particularly in anti-inflammatory and antimicrobial assays. These compounds can interact with biological targets such as cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory processes. Some derivatives have demonstrated potent inhibition of COX enzymes, suggesting they could be used as anti-inflammatory agents.
- Antitumor Agents : Pyrimidine derivatives play an important role in the design, synthesis, and bioactivity of new drugs because of their physiological activity . Research has shown that some hydrazone pyrimidine derivatives have antitumor activity .
The specific combination of structural features in 2-ethyl-4-hydrazinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine, especially the ethyl and hydrazinyl substitutions, enhances its reactivity and biological profile.
Table: Examples of Thieno[2,3-d]pyrimidine Derivatives and Their Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Hydrazino-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine | Similar core with methyl substitution | Antimicrobial activity |
| 6-Methylthieno[2,3-d]pyrimidine | Lacks hydrazinyl group | Moderate anti-inflammatory effects |
| 4-Amino-thieno[2,3-d]pyrimidine | Contains amino group instead of hydrazinyl | Exhibits cytotoxicity against cancer cells |
Research
Chemical Reactions Analysis
Cyclization Reactions with Aldehydes and Ketones
The hydrazine group readily undergoes condensation with aromatic aldehydes or ketones to form fused triazolo-pyrimidine derivatives. For example:
Mechanistically, the reaction proceeds via Schiff base formation followed by intramolecular cyclization, eliminating water. The absence of an azomethine proton signal in ¹H NMR confirms cyclization .
Acylation and Alkylation Reactions
The hydrazine moiety acts as a nucleophile in reactions with acylating or alkylating agents:
Acylation with Acetic Anhydride
-
Product : 2-Ethyl-4-acetylhydrazinyl derivative
-
Conditions : Reflux in acetic anhydride (2 h)
-
Yield : 82%
Alkylation with Ethyl Chloroacetate
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Product : Ethyl 3-((thienopyrimidinyl)thio)propanoate
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Conditions : Sodium ethoxide, reflux (4 h)
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Yield : 68%
-
¹H NMR : Ethyl ester triplet at 1.21 ppm (t, J = 7.1 Hz)
Oxidative Coupling with Monosaccharides
The hydrazine group participates in iodine-catalyzed oxidative coupling with reducing sugars (e.g., D-glucose):
| Sugar | Product | Yield | Key Observations |
|---|---|---|---|
| D-Glucose | Glycosylated derivative 11a | 57% | IR: 3308 cm⁻¹ (OH stretch); MS: m/z 412 [M+H]+ |
| D-Mannose | Derivative 11c | 49% | ¹³C NMR: Anomeric carbon at 97.3 ppm |
This reaction proceeds via in situ formation of a Schiff base intermediate, followed by cyclization and acylation to stabilize the product .
Diazotization and Coupling Reactions
The hydrazine group can be diazotized and coupled with active methylene compounds:
| Step | Reagent(s) | Product | Yield |
|---|---|---|---|
| Diazotization | NaNO₂, HCl (0–5°C) | Diazonium salt | 90% |
| Coupling | Malononitrile | Hydrazone 21 | 75% |
-
Key Data for Hydrazone 21 :
Heterocycle Formation
Reaction with carbon disulfide and ethylenediamine yields imidazole-fused derivatives:
| Reagent(s) | Conditions | Product | Yield |
|---|---|---|---|
| CS₂, Ethylenediamine | Reflux (3 h) | Imidazolidine 25 | 63% |
Biological Activity Correlation
Derivatives of this compound exhibit notable pharmacological properties:
| Derivative | Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| 10b | EGFR | −11.46 | H-bond with Met769 (3.16 Å); arene-H interaction with Val702 |
| 10e | EGFR | −9.33 | H-bond with Glu738 via triazole-NH (3.61 Å) |
Comparison with Similar Compounds
Structural Analogues
Substituent Variations at Position 4
- 4-Chloro derivatives: 4-Chloro-2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine (CAS 307343-93-7) replaces the hydrazinyl group with chlorine. This substitution reduces hydrogen-bonding capacity but increases electrophilicity, making it a versatile precursor for nucleophilic substitutions . 4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine (Thermo Scientific) is used to synthesize antibacterial thienopyrimidines, highlighting the role of chlorine in modulating bioactivity .
- 4-Hydrazinyl derivatives: 4-Hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine (CAS 40106-45-4) features a larger cycloheptane ring, which may alter conformational flexibility and target binding compared to the cyclopentane-containing target compound . N'-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)pyrazine-2-carbohydrazide (28b) demonstrates how hydrazide substituents influence antitumor activity, with a GI50 value comparable to doxorubicin in MCF-7 breast cancer cells .
Substituent Variations at Position 2
- 2-Methyl derivatives: 2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol (C10H10N2S2) replaces ethyl with methyl, reducing lipophilicity and altering pharmacokinetic profiles .
Pharmacological Activities
Physicochemical Properties
*Predicted using fragment-based methods.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-ethyl-4-hydrazinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine?
- Methodological Answer : Synthesis typically involves refluxing precursors in polar aprotic solvents like HMPA or glacial acetic acid at elevated temperatures (e.g., 150°C for 3 hours). Post-reaction, DMSO may be added to facilitate cyclization, followed by precipitation using cold NaCl solution. Recrystallization from acetic acid improves purity. Yields range from 50–65% depending on substituents and reaction optimization .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Use a combination of:
- 1H NMR (e.g., DMSO-d6 solvent, δ 7.50–1.90 ppm for aromatic and aliphatic protons) .
- Elemental analysis (e.g., C, H, N percentages; deviations <0.3% indicate purity) .
- Melting point determination (e.g., 295°C for structurally related compounds) .
- IR spectroscopy to confirm functional groups (e.g., C=N stretches near 2200 cm⁻¹) .
Q. What solvent systems are effective for purification and recrystallization?
- Methodological Answer : Glacial acetic acid is preferred for recrystallization due to its polarity and ability to dissolve thienopyrimidine derivatives. For challenging precipitates, a 0.1 M NaCl solution in cold water can enhance yield recovery .
Advanced Research Questions
Q. How can computational docking studies predict the biological activity of this compound?
- Methodological Answer : Employ tools like AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., EGFR/HER2 for anticancer activity). Use crystallographic data from the Protein Data Bank (PDB) to validate docking poses. Studies on analogous thieno[2,3-d]pyrimidines show IC₅₀ values <10 µM against cancer cell lines via kinase inhibition .
Q. What strategies resolve discrepancies in spectroscopic or elemental analysis data?
- Methodological Answer :
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ions.
- Perform HPLC purity checks (e.g., C18 column, acetonitrile/water gradient) to detect impurities.
- Re-run elemental analysis under inert atmospheres if oxidation is suspected (e.g., hydrazinyl groups are oxidation-prone) .
Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?
- Methodological Answer :
- Modify substituents : Introduce alkyl/aryl groups at position 2 (e.g., ethyl, tert-butyl) or hydrazinyl moieties at position 4 to assess steric/electronic effects .
- Evaluate bioactivity : Test derivatives against Plasmodium falciparum (anti-malarial) or HT-29 cancer cells, comparing IC₅₀ values. For example, tert-butyl derivatives showed enhanced antiplasmodial activity (IC₅₀: 0.8 µM) .
Q. What reaction conditions minimize side products during functionalization?
- Methodological Answer :
- Use chloroacetyl chloride in stoichiometric excess (3:1) under gentle heating to avoid over-acylation .
- Monitor reactions via TLC (silica gel, ethyl acetate/hexane eluent) to terminate at intermediate stages if needed .
Data Contradiction and Optimization
Q. How to address low yields in multi-step syntheses involving cyclopenta-thienopyrimidine cores?
- Methodological Answer :
- Optimize cyclization steps using HMPA as a high-boiling solvent to stabilize intermediates .
- Introduce Boc-protecting groups to sensitive amines before harsh reactions, as seen in ethyl 2-amino-6-Boc derivatives .
Q. Why do hydrazinyl-substituted derivatives exhibit variable biological activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
